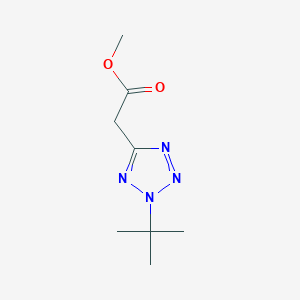![molecular formula C12H11N3O2 B14353974 Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- CAS No. 90982-31-3](/img/structure/B14353974.png)
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- typically involves the reaction of 2-aminopyridine with benzoic acid derivatives. One common method includes the use of coupling reactions where the amino group of 2-aminopyridine reacts with a benzoic acid derivative under specific conditions. For instance, the reaction can be catalyzed by agents such as Raney nickel in a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation using palladium or Raney nickel.
Substitution Reagents: Halogenating agents, diazonium salts.
Major Products
The major products formed from these reactions include substituted benzoic acids, aminobenzoic acids, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminobenzoic acid
- 3-Aminobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is unique due to the presence of both a benzoic acid moiety and a pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90982-31-3 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-[(3-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-3-7-14-11(9)15-10-6-2-1-4-8(10)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
Clave InChI |
XWGQZTBYUFUIOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)


![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)


![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)


![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
